

Eganelisib combination with nivolumab or atezolizumab protocol

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Compound Focus: Eganelisib

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Clinical Application Notes: Eganelisib Combination Therapies

Eganelisib (IPI-549) is a first-in-class, oral, highly selective **PI3K γ inhibitor**. Its primary mechanism of action involves reprogramming tumor-associated macrophages (TAMs) from an immunosuppressive (M2) phenotype to an immune-activating (M1) state, thereby reshaping the tumor microenvironment (TME) to enhance anti-tumor immunity [1] [2] [3]. The rationale for combining it with Immune Checkpoint Inhibitors (ICIs) is to overcome myeloid-driven resistance to immunotherapy.

The table below summarizes the core design of major clinical trials investigating these combinations:

| Trial Name | Phase | Combination Regimen | Patient Population | Primary Endpoints & Key Findings |
|-------------|------------|---|-----------------------|---|
| MARIO-1 [1] | Phase 1/1b | Eganelisib (30-40 mg QD) + Nivolumab | Advanced solid tumors | Safety & DLTs: Most common Gr \geq 3 TRAEs were reversible hepatic enzyme increases (ALT/AST 10-18%). RP2D: Eganelisib 30 mg & 40 mg QD with nivolumab [1]. |

| Trial Name | Phase | Combination Regimen | Patient Population | Primary Endpoints & Key Findings |
|---------------------|---------|---|--|---|
| MARIO-275 [4] [5] | Phase 2 | Eganelisib (30 mg QD) + Nivolumab vs Nivolumab | Advanced urothelial carcinoma (platinum-refractory, ICI-naïve) | Efficacy: Promising OS (15.4 vs 7.9 mos) and PFS benefit, especially in PD-L1 negative patients. Safety: Most common TEAEs: pyrexia, decreased appetite, pruritus [4] [5]. |
| MARIO-3 [2] [4] [3] | Phase 2 | Eganelisib (30 mg QD) + Atezolizumab + Nab-paclitaxel | Frontline metastatic TNBC | Efficacy: Promising mPFS in PD-L1- (7.3 mos) and PD-L1+ (11.0-11.2 mos) patients. Translational: Paired biopsies showed TAM reprogramming & immune activation in TME [2] [4] [3]. |

Key Clinical Insights

- **Dosing:** The Recommended Phase 2 Dose (RP2D) for **eganelisib** in combination with nivolumab is **30 mg or 40 mg once daily** [1]. A dose of 30 mg QD was selected in later studies (e.g., MARIO-275) to improve tolerability and minimize reversible liver enzyme elevations [5].
- **Efficacy in ICI-Resistant Settings:** The combinations have shown antitumor activity in patients who had previously progressed on PD-1/PD-L1 inhibitors, supporting the role of PI3Ky inhibition in overcoming resistance [1].
- **Biomarker and Translational Findings:** Analysis of paired tumor biopsies from the MARIO-3 trial provided direct human evidence of the drug's mechanism, showing **gene signatures of macrophage reprogramming, immune activation, and extracellular matrix reorganization** after treatment [2] [3].

Detailed Experimental Protocols

The following protocols are synthesized from the methods sections of the cited clinical and translational studies.

Patient Dosing and Treatment Schedule

This protocol outlines the administration of the **eganelisib** and atezolizumab combination as used in the MARIO-3 trial.

- **Drug Formulations:**
 - **Eganelisib:** 30 mg, oral, once daily.
 - **Atezolizumab:** 840 mg, intravenous infusion, on Days 1 and 15 of a 28-day cycle.
 - **Nab-paclitaxel** (if part of triplet therapy): 100 mg/m², IV, on Days 1, 8, and 15 of a 28-day cycle [3].
- **Treatment Cycle:** 28-day cycles. Treatment continues until disease progression, unacceptable toxicity, or withdrawal of consent [3].
- **Dose Modifications:** For management of adverse events like elevated liver enzymes, **eganelisib** dose reduction (e.g., from 40 mg to 30 mg daily) or temporary interruption is recommended, as guided by protocol-specific management rules [1] [5].

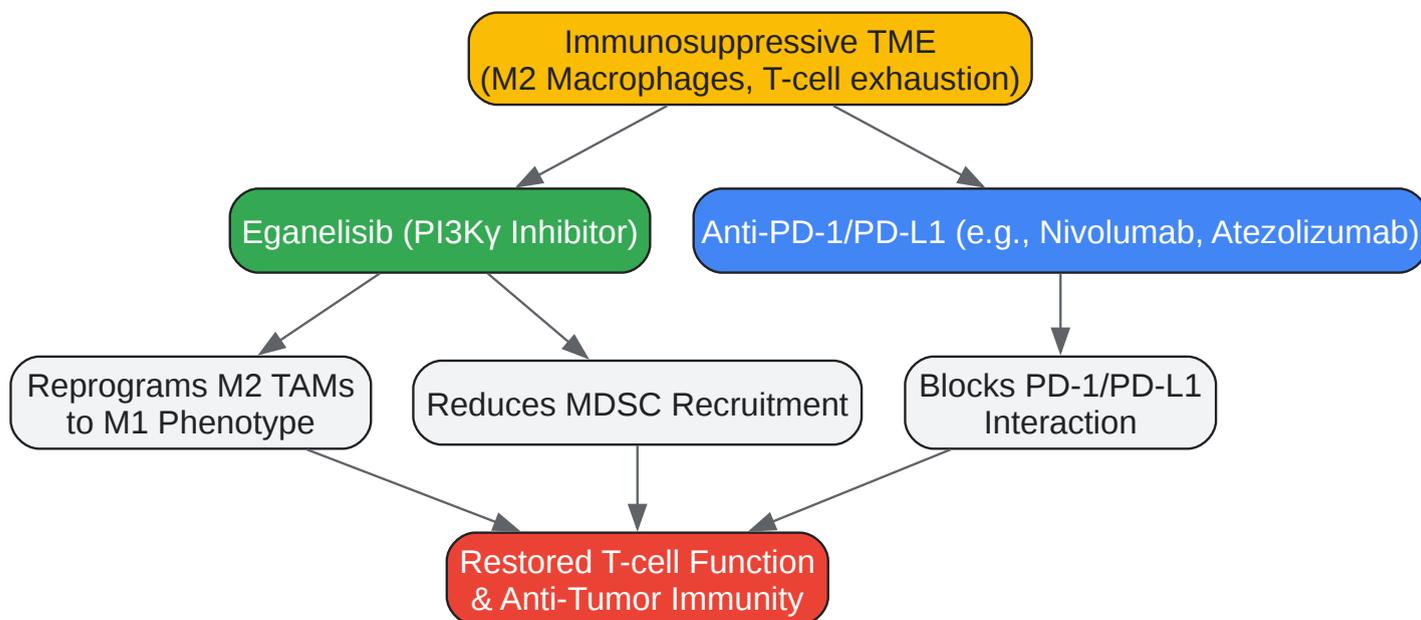
Translational Biomarker Analysis Workflow

This protocol details the correlative studies performed to investigate the biologic impact of **eganelisib** on the tumor microenvironment, as described in the MARIO-3 trial [2] [3].

- **Sample Collection:**
 - **Tissue:** Collect paired tumor biopsies (core biopsies or excisional samples) at baseline (pre-treatment) and on-treatment (e.g., 2 months after treatment initiation). Preserve samples in formalin-fixed paraffin-embedding (FFPE) or snap-freeze in OCT compound for different assays.
 - **Blood:** Collect peripheral blood samples in EDTA tubes at pre-specified timepoints (e.g., Cycle 1 Day 1, Cycle 1 Day 15, and Day 1 of subsequent cycles) for peripheral immune monitoring.
- **Multiplex Immunofluorescence (mIF) for Immunophenotyping:**
 - **Procedure:** Perform mIF on sequential tissue sections from FFPE blocks using a validated panel of antibodies targeting key immune cell markers.

- **Suggested Marker Panel:** CD68 (macrophages), CD8 (cytotoxic T-cells), CD4 (helper T-cells), FoxP3 (regulatory T-cells), CK (tumor cells), and DAPI (nuclei).
 - **Analysis:** Utilize automated image analysis systems to quantify cell densities and spatial relationships (e.g., proximity of CD8+ T-cells to CD68+ macrophages) within the TME.
- **Spatial Transcriptomics using Digital Spatial Profiling (DSP):**
 - **Procedure:** Use the GeoMx DSP platform with an RNA panel. Select regions of interest (ROI) based on morphology (e.g., tumor nest, immune cell-rich stroma) illuminated by fluorescent markers.
 - **Analysis:** Isolate and profile oligonucleotide-tagged antibodies from each ROI. Analyze for gene expression signatures related to TAM reprogramming (e.g., M1/M2 ratio), T-cell activation, and extracellular matrix organization.
 - **Peripheral Immune Cell Profiling by Flow Cytometry:**
 - **Procedure:** Isolate Peripheral Blood Mononuclear Cells (PBMCs) from fresh blood samples by density gradient centrifugation. Stain cells with a flow cytometry antibody panel to track immune cell populations.
 - **Suggested Panel:** CD3, CD4, CD8, CD14, CD15, CD56, CD19, HLA-DR, and relevant functional markers.
 - **Analysis:** Use flow cytometry to quantify changes in the frequency of myeloid-derived suppressor cells (MDSCs), T-cell subsets, and monocyte populations over time.

The following diagram illustrates the logical workflow and signaling pathways targeted in this combination therapy approach.



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Important Considerations for Protocol Implementation

- **Safety Monitoring:** Hepatic enzymes (ALT, AST) should be closely monitored, as elevation is a common treatment-related adverse event. Protocols should include clear guidelines for dose interruption and modification upon occurrence of grade ≥ 3 events [1] [5].
- **Patient Selection:** Current evidence suggests that the combination may benefit patients across PD-L1 expression statuses, showing particular promise in populations that typically respond poorly to ICIs alone, such as PD-L1 negative metastatic TNBC and urothelial cancer [4] [3].
- **Combination with Chemotherapy:** The triplet regimen of **eganelisib**, atezolizumab, and nab-paclitaxel demonstrates that macrophage reprogramming can be effectively integrated with standard chemotherapy, potentially broadening the application of this approach [2] [3].

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